

A Comparative Analysis of Kinase Selectivity: CH6953755 versus Bosutinib

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Compound of Interest

Compound Name: CH6953755

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This guide provides an objective comparison of the kinase selectivity profiles of two inhibitors, **CH6953755** and bosutinib. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction

CH6953755 is a potent and highly selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1] It has demonstrated significant antitumor activity in preclinical models of cancers with YES1 gene amplification. Bosutinib is a dual inhibitor of the SRC and ABL tyrosine kinases.[2] It is an approved therapeutic for certain types of chronic myeloid leukemia (CML).[3] While both compounds target members of the SRC kinase family, their selectivity profiles across the human kinome differ significantly, which has important implications for their therapeutic applications and potential off-target effects.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory activity of **CH6953755** and bosutinib against a panel of 39 kinases. The data, derived from a KINOMEscan™ assay, is presented as the percentage of kinase activity remaining at a 1 μM concentration of the inhibitor. Lower percentages indicate stronger inhibition.

Kinase Target	CH6953755 (% Control)	Bosutinib (% Control)
YES1	0.2	1.1
SRC	1.1	0.4
ABL1	98	0.08
LCK	0.9	0.1
LYN	1.8	0.1
FGR	0.5	0.1
HCK	1.1	0.2
BLK	0.8	0.1
FYN	1.2	0.2
ABL2	99	0.1
ARG	99	0.1
TEC	33	0.2
BTK	60	0.2
ITK	45	0.2
BMX	88	0.3
TXK	78	0.3
EGFR	99	2.3
ERBB2	99	4.5
ERBB4	99	3.1
VEGFR2	99	1.5
KIT	99	85
PDGFR α	99	75
PDGFR β	99	65

FLT3	99	25
c-MET	99	90
RON	99	95
TIE2	99	8.9
FAK	99	15
PYK2	99	20
ACK1	99	5.5
MEK1	99	99
ERK2	99	99
p38 α	99	99
JNK1	99	99
AKT1	99	99
S6K1	99	99
ROCK1	99	98
ROCK2	99	97
AURKA	99	99

Data adapted from the supplementary materials of Hamanaka N, et al. Cancer Res. 2019 Nov 15;79(22):5734-5745.

Primary Target IC50 Values:

Inhibitor	Primary Target(s)	IC50 (nM)
CH6953755	YES1	1.8[1]
Bosutinib	SRC	1.2[4]
ABL	<1.0[4]	

Experimental Protocols

The kinase selectivity data presented was generated using the KINOMEScan™ platform, a competition binding assay. A general protocol for a radiometric kinase inhibition assay is also provided as a common method for determining IC50 values.

KINOMEScan™ Competition Binding Assay

This method quantitatively measures the binding of a compound to a panel of kinases.

Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, and a reduction in this amount in the presence of the test compound indicates binding.^{[4][5]}

Methodology:

- **Kinase Preparation:** Human kinases are expressed as fusions with a DNA tag.
- **Immobilized Ligand:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- **Competition Assay:** The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (**CH6953755** or bosutinib) at a fixed concentration (e.g., 1 μ M). A DMSO control is run in parallel.
- **Quantification:** After incubation and washing steps to remove unbound components, the amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
- **Data Analysis:** The amount of kinase detected in the presence of the test compound is compared to the DMSO control to calculate the percentage of control. A lower percentage indicates a stronger interaction between the compound and the kinase.

Radiometric Kinase Inhibition Assay (General Protocol)

This method is commonly used to determine the potency (IC50) of a kinase inhibitor.

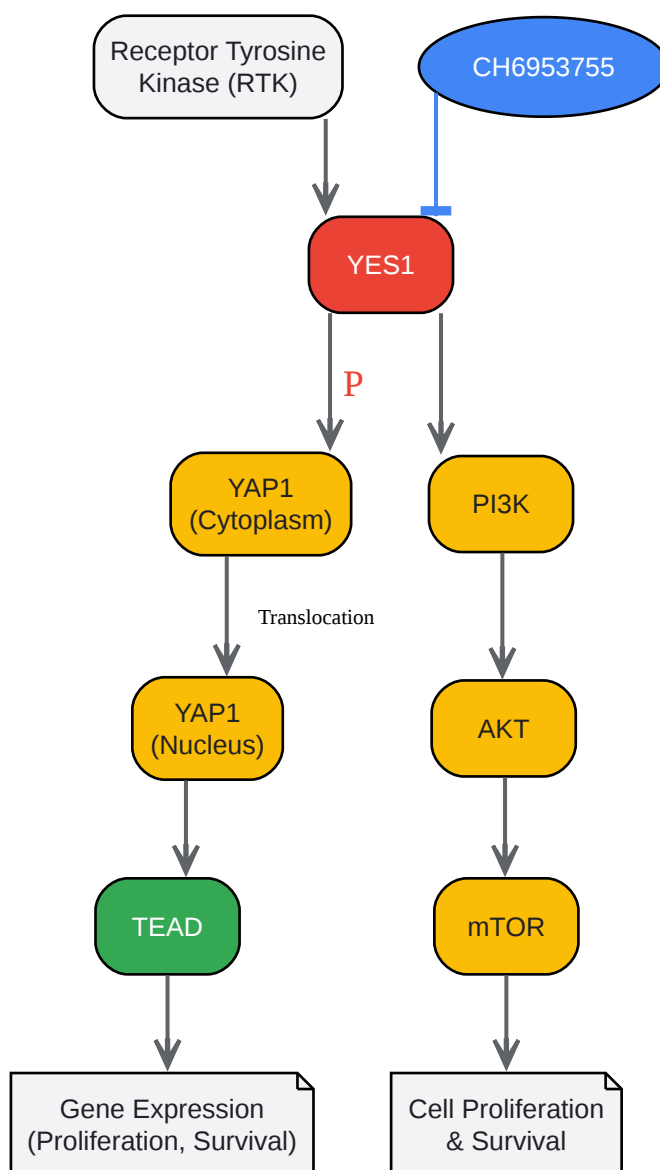
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase. The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.

Methodology:

- **Reaction Mixture:** A reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and a range of concentrations of the inhibitor (or DMSO as a vehicle control) is prepared.
- **Initiation:** The kinase reaction is initiated by the addition of [γ - ^{33}P]ATP.
- **Incubation:** The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
- **Termination and Separation:** The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ - ^{33}P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
- **Detection:** The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity at each inhibitor concentration is calculated relative to the DMSO control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

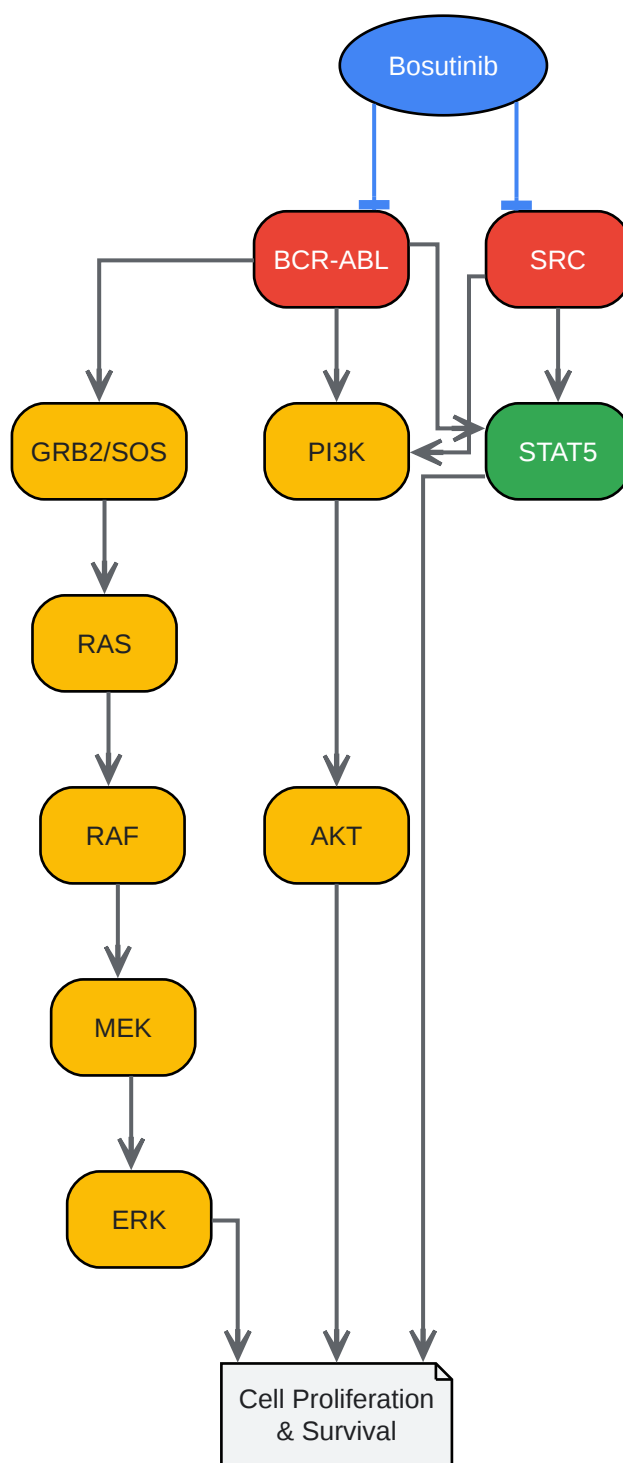
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by **CH6953755** and bosutinib.



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Caption: YES1 signaling pathway inhibited by **CH6953755**.



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Caption: BCR-ABL and SRC signaling pathways inhibited by bosutinib.

Conclusion

This comparative guide highlights the distinct selectivity profiles of **CH6953755** and bosutinib. **CH6953755** is a highly selective inhibitor of YES1, with minimal off-target activity against the tested panel of kinases. In contrast, bosutinib is a potent dual inhibitor of SRC and ABL kinases, with activity against several other SRC family kinases. This difference in selectivity is a critical factor for researchers to consider when selecting an inhibitor for their specific experimental needs, as it can significantly influence the interpretation of results and the potential for off-target effects. The detailed experimental protocols and signaling pathway diagrams provided offer a comprehensive resource for understanding and utilizing these two kinase inhibitors in research.

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